molecular formula C15H24N2O B2617880 4-(3-Aminopropoxy)-1-benzylpiperidine CAS No. 200868-41-3

4-(3-Aminopropoxy)-1-benzylpiperidine

Cat. No.: B2617880
CAS No.: 200868-41-3
M. Wt: 248.37
InChI Key: UXFPMNSYBVPROG-UHFFFAOYSA-N
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Description

4-(3-Aminopropoxy)-1-benzylpiperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, functioning as a versatile synthetic building block and potential pharmacophore. This compound integrates a benzylpiperidine moiety—a structure prevalent in numerous centrally active agents—with a flexible 3-aminopropoxy linker. The presence of the primary amine on the propoxy chain provides a highly reactive handle for further synthetic diversification, allowing researchers to conduct alkylation, acylation, sulfonylation, or condensation reactions to construct more complex molecular architectures for drug discovery and chemical biology. Based on the known properties of closely related benzylpiperidine derivatives, this compound is anticipated to hold primary value in the design and synthesis of novel bioactive molecules. Its structure suggests potential as a key intermediate for developing ligands targeting various central nervous system (CNS) receptors, such as sigma receptors or acetylcholinesterase. Furthermore, the scaffold could be utilized in creating protein kinase inhibitors or compounds for neurodegenerative disease research. Researchers can leverage this chemical as a core skeleton to explore structure-activity relationships (SAR) and to build chemical libraries for high-throughput screening. Key Research Applications: • Versatile intermediate for synthesizing potential receptor ligands and enzyme inhibitors. • Core building block for constructing chemical libraries and SAR studies in drug discovery. • Valuable precursor for developing molecular probes and diagnostic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFPMNSYBVPROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200868-41-3
Record name 4-(3-aminopropoxy)-1-benzylpiperidine
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Synthetic Strategies and Chemical Derivatization of 4 3 Aminopropoxy 1 Benzylpiperidine

Established Synthetic Routes to 4-(3-Aminopropoxy)-1-benzylpiperidine and Related Analogues

The synthesis of this compound is not extensively documented in dedicated literature. However, a logical and established synthetic pathway can be constructed based on well-known organic reactions. The most common approach involves a two-step process: first, the synthesis of the key precursor, 1-benzyl-4-hydroxypiperidine (B29503), followed by the etherification of its hydroxyl group to introduce the 3-aminopropoxy side chain.

Precursor Synthesis and Intermediate Characterization

The primary precursor for the synthesis is 1-benzyl-4-hydroxypiperidine . This intermediate is typically synthesized via the N-alkylation of 4-hydroxypiperidine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. chemicalbook.com The reaction is a standard nucleophilic substitution where the secondary amine of the piperidine (B6355638) ring attacks the benzylic carbon.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Intermediate I: 1-Benzyl-4-hydroxypiperidine This precursor is a white to off-white crystalline solid. innospk.com Its characterization is confirmed through various analytical methods.

PropertyValue
CAS Number 4727-72-4
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Melting Point 61-63 °C
Boiling Point 127-128 °C (at 2 mmHg)
Appearance White to off-white crystalline powder

Spectroscopic data would typically include ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the benzyl group, the piperidine ring, and the hydroxyl functional group.

The second step involves attaching the side chain. To prevent side reactions with the amino group, a protected form of 3-aminopropanol is used, such as N-(3-bromopropyl)phthalimide . The hydroxyl group of 1-benzyl-4-hydroxypiperidine is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This nucleophile then displaces the bromide from N-(3-bromopropyl)phthalimide in a Williamson ether synthesis.

Intermediate II: 2-(3-((1-Benzylpiperidin-4-yl)oxy)propyl)isoindoline-1,3-dione This phthalimide-protected intermediate is crucial for the selective formation of the target ether linkage. Its formation is followed by a deprotection step, commonly achieved by reacting with hydrazine (B178648) (N₂H₄) in a solvent like ethanol, which cleaves the phthalimide (B116566) group to yield the desired primary amine of this compound.

Characterization of this intermediate would rely on spectroscopic methods confirming the successful ether linkage and the presence of the phthalimide protecting group.

Optimization of Reaction Conditions for Yield and Stereochemical Control

For the synthesis of the target compound, which is achiral, stereochemical control is not a factor. The optimization efforts are therefore focused on maximizing the reaction yield and purity.

N-Benzylation Reaction: Optimization involves screening different bases, solvents, and temperature conditions. The choice of a non-nucleophilic base is critical to prevent competition with the piperidine amine.

ParameterOptionsOptimal Conditions
Solvent THF, Methanol, Water, DMF, AcetonitrileAprotic polar solvents like DMF or THF are generally preferred. researchgate.net
Base K₂CO₃, Na₂CO₃, Et₃N, DBUAn inorganic base like K₂CO₃ is often effective and easily removed.
Temperature Room Temperature to RefluxModerate heating (e.g., 60-80 °C) often accelerates the reaction without significant side product formation.

O-Alkylation (Williamson Ether Synthesis): This step is critical for forming the ether linkage. The reaction conditions must be anhydrous, especially when using highly reactive bases like NaH.

ParameterOptionsOptimal Conditions
Base NaH, KH, K₂CO₃Sodium hydride is highly effective for generating the alkoxide. unisi.it
Solvent THF, DMFAnhydrous THF or DMF are standard solvents for this transformation.
Leaving Group Br, I, OTsIodide is a better leaving group than bromide, potentially leading to higher yields or milder reaction conditions. nih.gov
Temperature 0 °C to Room TemperatureThe initial deprotonation is often done at 0 °C, followed by warming to room temperature after adding the alkyl halide.

The final deprotection step with hydrazine is typically robust, with optimization focusing on reaction time and purification method to remove the phthalhydrazide (B32825) byproduct.

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Chirality could be introduced by adding substituents to the piperidine ring at positions 2, 3, 5, or 6.

Approaches to synthesize enantiomerically pure substituted piperidines include:

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules, such as amino acids (e.g., L-proline or L-lysine), which can be converted into chiral piperidine scaffolds. tandfonline.com

Asymmetric Catalysis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing ring. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could yield a chiral piperidine.

Resolution: Synthesizing the analog as a racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. A known method for related compounds involves resolving a racemic amino alcohol intermediate by forming a salt with a chiral acid. researchgate.net

For example, the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols has been achieved through the reaction of an enantiomerically pure 3,4-epoxypiperidine with an amine, demonstrating a method for controlling stereochemistry. arkat-usa.org

Novel Methodologies and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.govresearchgate.net

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used into the final product. The proposed route (N-alkylation followed by Williamson ether synthesis) is reasonably atom-economical.

Use of Safer Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. unibo.it

Catalysis: Using catalytic reagents in place of stoichiometric ones. While the proposed synthesis relies on stoichiometric bases, exploring catalytic N- and O-alkylation methods could improve sustainability.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or performing reactions at ambient temperature.

One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also enhance efficiency and reduce waste.

Application of Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com For the multi-step synthesis of this compound, a continuous flow process could be designed. nih.govsyrris.jp

Advantages of a Flow Process:

Enhanced Safety: Better control over reaction temperature and pressure, which is particularly important for exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods.

Reproducibility and Control: Precise control over reaction parameters like residence time, stoichiometry, and temperature leads to higher consistency. nih.gov

Automation: The entire sequence can be automated, reducing manual handling and potential for error.

A hypothetical flow setup could involve pumping the starting materials (4-hydroxypiperidine and benzyl bromide) through a heated reactor packed with a solid-supported base. The output stream containing 1-benzyl-4-hydroxypiperidine could then be mixed with a stream of NaH and subsequently with N-(3-bromopropyl)phthalimide in a second reactor. The final deprotection could also be integrated into the flow system, providing a continuous route from starting materials to the final product.

Chemical Modification and Derivatization of the this compound Core

The structure of this compound offers several sites for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. The primary amino group is the most reactive and versatile handle for derivatization.

Reactions at the Primary Amino Group:

Acylation: Reaction with acyl chlorides or anhydrides yields amides. Using various substituted acylating agents can introduce a wide range of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) leads to secondary or tertiary amines.

Alkylation: Direct reaction with alkyl halides can produce secondary and tertiary amines, though selectivity can be an issue.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

These derivatization reactions are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and basicity. nih.govcreative-proteomics.com

Modifications at Other Positions:

Piperidine Nitrogen: The benzyl group can be removed via catalytic hydrogenation (de-benzylation) to yield the secondary amine. This free amine can then be re-alkylated with different substituents to explore SAR at this position.

Benzyl Ring: The aromatic ring of the benzyl group can be modified through electrophilic aromatic substitution reactions, although this is less common and may require harsh conditions. Alternatively, derivatives can be synthesized by starting with appropriately substituted benzyl halides. Studies on related 4-benzylpiperidine (B145979) carboxamides have shown that substituents on this ring are critical for biological activity. nih.gov

Modifications of the Aminopropoxy Chain for Pharmacological Profile Modulation

The aminopropoxy linker in this compound is a flexible component that can be modified to fine-tune the compound's pharmacological properties. Alterations in the length, rigidity, and polarity of this chain can influence the molecule's ability to adopt an optimal conformation for binding to its target, as well as affect its pharmacokinetic properties.

Studies on related compounds have shown that the length of the linker between a piperidine core and an aromatic moiety is a critical determinant of receptor affinity. For example, in a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines, increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity for the σ1 receptor. csic.es This suggests that an optimal distance between the piperidine and the interacting moiety is required for high-affinity binding.

Furthermore, the introduction of functional groups within the linker can also modulate activity. While direct modifications of the aminopropoxy chain of the title compound are not extensively detailed in the provided search results, the general principles of linker modification in similar structures are applicable. For instance, replacing a flexible alkyl chain with a more rigid unit could restrict the conformational freedom of the molecule, potentially leading to increased selectivity for a particular receptor subtype.

The following table illustrates the effect of linker modifications in analogous piperidine-containing compounds, which can guide the derivatization of the aminopropoxy chain of this compound.

Linker ModificationEffect on Biological ActivityReference
Increased alkyl chain length (n=2, 3, 4)Increased σ1 receptor affinity csic.es
Two-carbon linker vs. three-carbon linkerHigher potency for dopamine (B1211576) reuptake inhibition nih.gov
Introduction of a C2 chain via Wittig reactionKey step in the synthesis of aminoethyl-substituted piperidines nih.gov

These examples highlight the strategic importance of modifying the aminopropoxy chain to modulate the pharmacological profile of this compound.

Piperidine Ring Derivatization and Functionalization

The piperidine ring itself offers numerous possibilities for derivatization to explore new chemical space and improve the pharmacological properties of this compound. Functionalization can occur at various positions on the ring, leading to changes in stereochemistry, lipophilicity, and the potential for new interactions with biological targets.

Synthetic strategies for piperidine ring functionalization are diverse and can involve ring construction methods or the direct functionalization of a pre-existing piperidine core. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective synthesis of positional analogs of methylphenidate, demonstrating that C2, C3, and C4 positions of the piperidine ring can be selectively functionalized. nih.gov

The introduction of substituents on the piperidine ring can have a profound impact on biological activity. For example, the addition of a methyl group at the 3 or 4 position of the piperidine ring in certain compounds has been shown to enhance their anticancer properties. ajchem-a.com In another study, the replacement of a central cyclohexane (B81311) ring with a piperidine ring in a series of σ1 receptor ligands led to a significant alteration in σ1 affinity. nih.gov

The table below provides examples of piperidine ring derivatizations and their observed effects on biological activity in related compounds.

Piperidine Ring DerivatizationEffect on Biological ActivityReference
C-H functionalization at C2, C3, and C4Synthesis of positional analogs with varied stereoselectivity nih.gov
Introduction of a methyl group at position 3 or 4Enhanced anticancer properties in some analogs ajchem-a.com
Replacement of a cyclohexane ring with a piperidine ringAltered σ1 receptor affinity nih.gov
Introduction of a spirocyclic moietyStudied for its effect on DPP-4 enzyme interaction beilstein-journals.org

These findings demonstrate that derivatization of the piperidine ring is a powerful strategy for modulating the pharmacological profile of piperidine-containing compounds like this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" corresponding to the detailed pharmacological characterization requested in the provided outline.

The search did not yield specific findings for this molecule in the following areas:

Receptor Binding Affinity and Selectivity: No data was found for its interaction with G-Protein Coupled Receptors (GPCRs) such as dopamine or muscarinic receptors.

Ion Channel Modulation: Information regarding its effects on ion channels is not available.

Neurotransmitter Transporter Inhibition: There are no specific uptake assay results for its activity on Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT), or Norepinephrine (B1679862) Transporter (NET).

Enzyme Inhibition: Specific kinetic data and isozyme selectivity for Monoamine Oxidase (MAO-A and MAO-B) were not found.

Cholinesterase Interactions: There is no available data on its interaction with Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

While research exists for structurally related compounds containing the benzylpiperidine scaffold, the explicit instructions to focus solely on "this compound" prevent the inclusion of that data. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time.

Pharmacological Characterization in Preclinical Models: Receptor and Enzyme Interactions of 4 3 Aminopropoxy 1 Benzylpiperidine

Enzyme Inhibition and Activation Potentials of 4-(3-Aminopropoxy)-1-benzylpiperidine

Other Relevant Enzyme Systems (e.g., Sialidase, PDGFR)

Direct experimental studies detailing the interaction of this compound with enzymes such as sialidase or platelet-derived growth factor receptors (PDGFR) have not been identified in the current scientific literature.

Sialidases , also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates, playing critical roles in various physiological and pathological processes, from viral infections to cancer progression. nih.gov Inhibition of these enzymes is a therapeutic strategy, most notably for influenza. nih.gov While direct interactions are unknown, research into novel antibacterial agents has explored sialic acid derivatives containing piperidine (B6355638) moieties to inhibit bacterial sialic acid transporters, highlighting the compatibility of the piperidine ring within sialic acid recognition sites. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that mediate cellular processes like growth, proliferation, and migration. nih.govwikipedia.org Dysregulation of the PDGF/PDGFR axis is implicated in various diseases, including cancer, making it a target for therapeutic intervention. nih.govnih.gov The benzylpiperidine scaffold is a versatile structural motif found in a multitude of kinase inhibitors; however, specific data linking this compound to PDGFR inhibition is not available.

The broader class of benzylpiperidine derivatives has been shown to interact with other enzyme systems. For instance, the parent compound 4-benzylpiperidine (B145979) is a weak inhibitor of monoamine oxidase (MAO-A and MAO-B). wikipedia.orgsigmaaldrich.com Furthermore, various N-benzylpiperidine derivatives have been designed and evaluated as potent inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which is relevant for neurodegenerative disorders. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected Benzylpiperidine Derivatives

CompoundEnzyme TargetActivity (IC50)Reference
4-BenzylpiperidineMonoamine Oxidase-A (MAO-A)130 µM wikipedia.org
4-BenzylpiperidineMonoamine Oxidase-B (MAO-B)750 µM wikipedia.org
Compound 15b (a benzylpiperidine-linked dimethylbenzimidazolinone)Acetylcholinesterase (AChE)0.39 µM nih.gov
Compound 19 (a 1-benzylpiperidine (B1218667) derivative)Acetylcholinesterase (AChE)5.10 µM mdpi.com

Cellular Assays and Functional Characterization of this compound Activity

Functional characterization of this compound in cellular assays has not been specifically reported. However, the methodologies for such characterization are well-established, and the potential activities can be inferred from the properties of the N-benzylpiperidine chemical class.

Cyclic AMP (cAMP) Signaling: The cAMP pathway is a ubiquitous second messenger system initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. nih.gov This pathway regulates numerous cellular functions. nih.gov The basic nitrogen atoms within the piperidine and aminopropoxy moieties of this compound make it a candidate for interaction with GPCRs. A standard cellular assay to test for such activity would involve treating cells expressing a target GPCR with the compound and measuring changes in intracellular cAMP levels, often stimulated by an agent like forskolin. nih.gov

Calcium Flux: Intracellular calcium (Ca²⁺) is another critical second messenger that controls a vast array of cellular processes. moleculardevices.com Calcium flux assays monitor the change in intracellular Ca²⁺ concentration in response to a stimulus, often receptor activation that leads to the release of Ca²⁺ from intracellular stores or influx from the extracellular space. moleculardevices.comresearchgate.net These changes can be measured in real-time using fluorescent calcium indicators like Fura Red or Fluo-4. researchgate.netrheniumbio.co.il Given the prevalence of benzylpiperidine derivatives as neuromodulatory agents, evaluating the ability of this compound to trigger or modulate calcium flux in neuronal or recombinant cell lines would be a key step in its functional characterization.

Ligand-gated ion channels (LGICs) are transmembrane proteins that open to allow ion flow upon the binding of a chemical messenger, mediating fast synaptic transmission. nih.govaston.ac.uknih.gov The N-benzylpiperidine scaffold is present in compounds known to modulate LGICs. For example, certain derivatives act as antagonists at nicotinic acetylcholine receptors (nAChRs), a type of LGIC. The functional effect of a compound like this compound on LGICs would be typically assessed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the channel of interest. moleculardevices.com These methods allow for the direct measurement of ion currents through the channel in the presence and absence of the test compound, revealing whether it acts as an activator, inhibitor, or allosteric modulator. moleculardevices.com

Continuous or intense activation of many receptors, particularly GPCRs, leads to desensitization and internalization, processes that regulate signal duration and intensity. neb.comnih.gov Desensitization involves the uncoupling of the receptor from its signaling machinery, while internalization is the physical removal of the receptor from the cell surface into endocytic vesicles. nih.gov

Should this compound be identified as an agonist for a specific receptor, its capacity to induce internalization could be studied using several modern techniques. These include live-cell imaging with receptors tagged with fluorescent proteins (e.g., GFP) or the use of protein labeling systems like SNAP-tag® that allow for the specific visualization of the surface receptor population. neb.comnih.gov High-throughput flow cytometry can also be employed to quantify the amount of receptor remaining on the cell surface after compound exposure. nih.gov These studies are crucial for understanding the temporal dynamics of the compound's action at its target receptor.

In Vivo Pharmacological Evaluation in Animal Models (Excluding Clinical Relevance)

Specific in vivo studies in animal models for this compound are not documented in the reviewed literature. The evaluation of novel compounds in preclinical models is essential to understand their physiological effects and potential therapeutic utility.

The benzylpiperidine moiety is a common structural feature in compounds targeting the central nervous system (CNS). The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org This profile suggests potential stimulant or antidepressant-like effects. Other derivatives have been investigated for a variety of CNS applications. For instance, RMI-10608, a derivative of 4-benzylpiperidine, was explored for its NMDA antagonist properties and potential use in treating psychosis. wikipedia.org More recently, benzylpiperidine-containing molecules have been synthesized and tested as cholinesterase inhibitors or serotonin transporter ligands, with potential applications in Alzheimer's disease. mdpi.comnih.gov

Based on this background, initial exploratory studies of this compound in rodent models would likely involve a battery of behavioral assays to screen for CNS activity. These could include tests for locomotor activity, anxiety-like behavior (e.g., elevated plus maze), antidepressant-like effects (e.g., forced swim test), and cognitive function (e.g., Morris water maze or novel object recognition). nih.gov Such studies would provide preliminary insights into the compound's in vivo CNS pharmacology.

Table 2: CNS-Related In Vitro Activities of Structurally Related Benzylpiperidine Compounds

Compound Class/ExampleTarget/ActivityRelevanceReference
4-BenzylpiperidineDopamine Releasing Agent (EC50 = 109 nM)Modulation of monoaminergic systems wikipedia.org
4-BenzylpiperidineNorepinephrine Releasing Agent (EC50 = 41.4 nM)Modulation of monoaminergic systems wikipedia.org
RMI-10608NMDA Receptor AntagonistNeuroprotection, Psychosis models wikipedia.org
Benzylpiperidine-linked dimethylbenzimidazolinonesCholinesterase InhibitionCognitive function models (e.g., Alzheimer's) nih.gov

Assessment of Target Engagement in Animal Brain Regions

There is no available research detailing the in vivo binding of this compound to its putative targets within the central nervous system. Studies that would typically employ techniques such as positron emission tomography (PET) or ex vivo autoradiography to determine receptor occupancy and regional brain distribution have not been published for this compound. Therefore, it is not possible to ascertain which specific brain regions are engaged by this molecule or the extent of its interaction with its intended biological targets in a living organism.

Behavioral Phenotyping in Animal Models for Mechanistic Insights

In the absence of target engagement data, there is also a lack of information on the behavioral effects of this compound in preclinical animal models. Standard behavioral paradigms used to investigate the potential therapeutic effects of new chemical entities, such as models of anxiety, depression, psychosis, or cognitive enhancement, have not been reported for this specific compound. As such, no data tables summarizing behavioral findings or mechanistic insights derived from such studies can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Aminopropoxy 1 Benzylpiperidine Analogs

Systematic Structural Modifications and Their Impact on Receptor Affinity and Selectivity

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for a compound's biological activity. For analogs of 4-(3-aminopropoxy)-1-benzylpiperidine, modifications have focused on the basic amine head, the central linker, and the lipophilic tail, revealing critical determinants for receptor binding and selectivity. researchgate.netresearchgate.net

One of the most influential structural elements is the nature of the basic amine group. Studies comparing piperidine (B6355638) and piperazine (B1678402) derivatives have shown that this choice can dramatically alter receptor affinity and selectivity. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, the replacement of a piperazine ring with a piperidine moiety was identified as a critical factor for achieving high affinity at the σ1 receptor. ugr.escapes.gov.brresearcher.lifebohrium.com This switch can convert a ligand with low σ1 receptor affinity into one with nanomolar potency, highlighting the piperidine ring as a key structural element for σ1 receptor interactions. ugr.escapes.gov.brresearcher.lifebohrium.com

The length and character of the linker connecting the piperidine ring to other parts of the molecule also play a crucial role. In a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles, increasing the alkyl chain length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively increased human σ1 receptor affinity. csic.es The optimal affinity was observed with the propylamino linker (Ki = 2.97 nM), suggesting an ideal distance is required for optimal interaction with the receptor binding site. csic.es Similarly, in studies of 4-benzylpiperidine (B145979) carboxamides as monoamine transporter inhibitors, the linker length was a key determinant of selectivity; compounds with a two-carbon linker showed much higher potency for the dopamine (B1211576) transporter (DAT), whereas those with a three-carbon linker were more potent at the norepinephrine (B1679862) transporter (NET). nih.gov

Modifications to the benzyl (B1604629) group and substitutions on the aromatic ring are also pivotal. In dual-target inhibitors of acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT), the introduction of halogen substituents on the benzylpiperidine moiety did not significantly enhance activity. mdpi.comnih.gov However, in the context of monoamine transporters, substitutions on the aromatic ring, such as biphenyl (B1667301) or diphenyl groups, were critical in determining selectivity between SERT and DAT. nih.gov

The following table summarizes the impact of key structural modifications on receptor affinity for selected piperidine analogs.

Compound/ModificationTarget Receptor(s)Key Structural FeatureFindingKi (nM)Reference(s)
Analog Series 1 hH3R, σ1RPiperazine vs. Piperidine CoreReplacement of piperazine with piperidine dramatically increased σ1R affinity.hH3R: 3.17 (piperazine), 7.70 (piperidine)σ1R: 1531 (piperazine), 3.64 (piperidine) capes.gov.br
Analog Series 2 σ1RAlkyl Linker Length (n)Affinity increased with linker length, peaking at n=3.n=0: 29.2n=2: 7.57n=3: 2.97n=4: 3.97 csic.es
Analog Series 3 DAT, NET, SERTLinker Length (2-carbon vs. 3-carbon)2-carbon linker favored DAT inhibition; 3-carbon linker favored NET inhibition.Varies by compound nih.gov
Analog Series 4 SERT, DATAromatic Ring SubstituentBiphenyl group favored SERT inhibition; diphenyl group favored DAT inhibition.Varies by compound nih.gov
Compound 12a σ1R, σ2RN-BenzylpiperidineSub-nanomolar affinity for σ1R with complete selectivity over σ2R.σ1R: 0.54 unict.it

Correlations Between Physiochemical Properties (e.g., Lipophilicity, pKa) and Biological Activity

The biological activity of this compound analogs is not solely determined by their structure but is also heavily influenced by their physicochemical properties. nih.gov Properties such as lipophilicity and pKa govern how a molecule is absorbed, distributed, and ultimately interacts with its target receptor. ijcce.ac.irmdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that affects a compound's ability to cross biological membranes and engage with hydrophobic pockets within a receptor binding site. nih.govnih.gov For piperidine-based ligands, an optimal range of lipophilicity is often required for potent activity. In a study of N-substituted phenyldihydropyrazolones, it was generally observed that more apolar compounds (higher cLogP) showed better biological activities than more polar molecules. researchgate.net This suggests that hydrophobic interactions are a key driver of binding for certain targets. However, excessively high lipophilicity can lead to poor solubility and non-specific binding. The relationship between structure, lipophilicity, and biological activity is often complex, with modifications to the molecular structure causing predictable changes in lipophilicity. nih.gov For instance, replacing a hydroxyl group with an acyl substituent typically increases lipophilicity. nih.gov

The table below illustrates the relationship between calculated physicochemical properties and the biological activity of representative compounds.

CompoundcLogPpKa (Predicted)Biological Activity/TargetCorrelationReference(s)
General Trend Varies~8.5-9.5Sigma ReceptorsOptimal lipophilicity enhances binding; protonated amine is crucial for interaction. nih.gov
Piperidine Sulfonamides VariesVariesAcetylcholinesteraseN-ethyl substitution, which alters polarity, retarded inhibitory potential. researchgate.net
General Principle VariesVariesGeneral Biological ActivityLipophilicity is a determinant factor in the transport of compounds through membranes and ligand-receptor complex formation. nih.gov

Influence of Stereochemistry on Pharmacological Profile and Potency

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as biological macromolecules like receptors are inherently chiral. nih.govnih.govresearchgate.net The three-dimensional arrangement of atoms in a molecule can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of its enantiomers or diastereomers. nih.govijpsjournal.com For piperidine-based analogs, stereochemistry can dictate receptor affinity, selectivity, and functional activity. nih.govnih.gov

Structure-activity relationship studies of 3,4-disubstituted piperidine-based monoamine transporter inhibitors have demonstrated the profound impact of stereoisomerism. nih.gov In this series, both the cis/trans relationship of the substituents and the absolute configuration (R/S) of the chiral centers dramatically altered the pharmacological profile. For example, the (+)-trans isomers exhibited dopamine/norepinephrine transporter (DAT/NET) selectivity, while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or SERT/NET. nih.gov Specifically, one (+)-cis analog displayed a low nanomolar Ki for NET with 39-fold and 321-fold lower potency at DAT and SERT, respectively, making it a highly selective ligand. nih.gov

This enantioselectivity arises because the different spatial arrangements of the enantiomers allow for differential interactions with the chiral binding pocket of the receptor. nih.govnih.gov One enantiomer (the eutomer) may fit perfectly, forming multiple high-energy bonds, while the other (the distomer) may fit poorly or even bind to a different site or receptor altogether. nih.gov The process of chiral resolution, often using techniques like chiral High-Performance Liquid Chromatography (HPLC), is therefore essential for separating enantiomers and evaluating their individual pharmacological properties. mdpi.comnih.govmdpi.com The synthesis of single enantiomers is a key strategy in drug development to maximize therapeutic effects and minimize potential off-target activities. nih.govmdpi.com

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational drug design leverages the understanding of SAR and SPR to create new molecules with improved potency and selectivity. nih.gov For this compound analogs, the accumulated data on structural modifications, physicochemical properties, and stereochemistry provide a clear roadmap for designing enhanced ligands.

A primary principle is the optimization of key interactions within the target's binding site. Molecular modeling and docking studies have been instrumental in this regard. nih.gov By analyzing the docking poses of potent ligands within a receptor's crystal structure, researchers can identify crucial interactions, such as the electrostatic interaction between the protonated piperidine nitrogen and an aspartate residue, and hydrophobic interactions involving the benzyl group. nih.gov This knowledge allows for the design of new analogs where these interactions are strengthened. For example, computational studies can guide the selection of substituents on the benzyl ring to better occupy a hydrophobic pocket, thereby increasing affinity. nih.govplos.org

Another key principle is tuning selectivity by exploiting differences between receptor subtypes. nih.gov For instance, while σ1 and σ2 receptors both bind piperidine-based ligands, their binding sites have subtle differences. Rational design can introduce structural features that favor interaction with one subtype over the other. This can be achieved by altering the rigidity or flexibility of the molecule; a more rigid structure might fit well into one receptor but be unable to adopt the necessary conformation for the other. unict.it The replacement of a flexible piperazine ring with a more rigid N-methyl piperidine, for instance, can tune binding and selectivity for sigma receptors. unict.it

Finally, multiparameter optimization is crucial. This involves simultaneously refining a molecule's potency, selectivity, and physicochemical properties. A potent ligand is of little use if it has poor solubility or cannot cross the blood-brain barrier. Therefore, rational design must balance the structural requirements for high affinity with the need for favorable "drug-like" properties, such as appropriate lipophilicity (log P) and polar surface area (PSA). nih.govplos.org This holistic approach, integrating SAR, SPR, and computational methods, is essential for the successful development of next-generation ligands based on the this compound scaffold. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 4 3 Aminopropoxy 1 Benzylpiperidine

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, QSAR)

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.gov For 4-(3-Aminopropoxy)-1-benzylpiperidine, a hypothetical pharmacophore model can be constructed based on its key chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and positively ionizable (PI) groups. nih.gov

The key pharmacophoric features of this compound would likely include:

A positively ionizable (PI) feature associated with the primary amine of the aminopropoxy group, which would be protonated at physiological pH.

A hydrogen bond donor (HBD) feature corresponding to the same primary amine.

A hydrogen bond acceptor (HBA) feature represented by the ether oxygen atom.

Two distinct hydrophobic (H) or aromatic (AR) regions, one for the benzyl (B1604629) group and another for the piperidine (B6355638) ring.

These features can be used to screen large compound libraries to identify novel molecules that fit the model and may possess similar biological activity. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org While no specific QSAR study for this compound has been published, extensive research on structurally related 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 receptor antagonists provides a relevant framework. nih.gov

In such studies, various molecular descriptors are calculated to quantify physicochemical properties. A QSAR model for this class of compounds would likely involve the following key descriptors:

Hydrophobicity (π or LogP): Describes the lipophilicity of substituents, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Electronic Parameters (Hammett σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings, influencing electronic interactions with the target. drugdesign.org

Steric Parameters (Molar Refractivity, STERIMOL): Describe the size and shape of substituents, which determine the steric fit within a receptor's binding site. nih.gov

A typical QSAR analysis for benzylpiperidine derivatives reveals that lipophilicity and the presence of electron-donating groups are often important for enhancing binding affinity. nih.gov The models are validated statistically to ensure their predictive power for new, unsynthesized analogs. nih.gov

Descriptor TypeExample ParameterSignificance in Benzylpiperidine Analogs
Hydrophobicityπ (substituent hydrophobicity constant)Influences membrane passage and binding to hydrophobic receptor pockets. nih.gov
Electronicσ (Hammett constant)Modulates electrostatic and charge-transfer interactions with the receptor. nih.gov
StericMolar Refractivity (MR)Defines the volume and shape requirements for optimal fit in the binding site. nih.gov
TopologicalJurs Fractional Surface AreaRelates charged surface areas to binding affinity. nih.gov

Structure-Based Drug Design: Molecular Docking and Dynamics Simulations

When the 3D structure of the target receptor is known, structure-based methods can predict how a ligand will bind and interact with it.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For derivatives of this compound, docking studies against various receptors, such as monoamine transporters and acetylcholinesterase, have elucidated common binding patterns. nih.govmdpi.com

Studies on related 4-benzylpiperidine (B145979) carboxamides show that the benzylpiperidine moiety typically anchors the molecule within the central binding site of transporters. nih.govkoreascience.kr The benzyl group often engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. nih.govmdpi.com The piperidine ring itself fits into a hydrophobic pocket, making contact with aliphatic residues such as alanine (B10760859) (Ala), valine (Val), and isoleucine (Ile). nih.gov For this compound, the protonated aminopropoxy chain would be expected to form key ionic or hydrogen bond interactions with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) at the receptor site.

Following docking, the predicted poses are scored based on their binding energy, which estimates the affinity of the ligand for the receptor. Lower binding energy values (more negative) typically indicate a more favorable and stable interaction. mdpi.com The analysis of these docked poses reveals key amino acid residues that are critical for binding.

Molecular dynamics (MD) simulations are then often employed to refine the docked poses and assess the stability of the ligand-receptor complex over time in a simulated physiological environment. nih.govmdpi.com MD simulations track the movements of every atom in the system, providing insights into the dynamic nature of the interactions and confirming the stability of key hydrogen bonds and hydrophobic contacts identified in the docking pose. researchopenworld.com This process helps elucidate the crucial amino acid residues that stabilize the ligand within the binding pocket. nih.gov

Structural Moiety of Benzylpiperidine AnalogsCommon Interaction TypeTypical Interacting Residues
Benzyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp nih.govmdpi.com
Piperidine RingHydrophobic / van der WaalsAla, Val, Ile, Leu nih.gov
Protonated AmineIonic / Hydrogen BondAsp, Glu nih.gov
Ether OxygenHydrogen BondSer, Thr, Asn, Gln

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its stability, reactivity, and intermolecular interactions. nih.govnih.gov

For analogs like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT methods are used to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govekb.eg

Furthermore, the distribution of electron density can be analyzed using methods like Mulliken population analysis. nih.gov Such calculations on related benzylpiperidine structures show a high negative charge localized on the nitrogen atom of the piperidine ring, identifying it as a primary nucleophilic and reactive site. nih.govchemjournal.kz The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. nih.gov

Quantum Chemical PropertyMethod of CalculationSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides the most stable 3D conformation of the molecule. nih.gov
HOMO-LUMO Energy GapDFTIndicates chemical stability and kinetic reactivity. A larger gap implies higher stability. ekb.eg
Mulliken Atomic ChargesDFTReveals the charge distribution on each atom, identifying nucleophilic and electrophilic centers. nih.gov
Molecular Electrostatic Potential (MEP)DFTVisually maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Human Data)

Before a compound can be considered for further development, its ADME properties must be evaluated to predict its pharmacokinetic behavior. In silico tools like SwissADME and pkCSM are widely used to estimate these properties based on the molecule's structure, allowing for early identification of potential liabilities. researchgate.netnih.gov For this compound and its analogs, these predictions are crucial for assessing drug-likeness. researchgate.netnih.gov

Key predicted ADME properties for this class of compounds include:

Physicochemical Properties: Parameters such as molecular weight (MW), octanol-water partition coefficient (LogP), and topological polar surface area (TPSA) are calculated. These are fundamental to drug-likeness rules.

Lipinski's Rule of Five: This rule assesses the oral bioavailability of a compound. A molecule is likely to be orally active if it violates no more than one of the following criteria: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Benzylpiperidine derivatives often show good compliance with this rule. researchgate.net

Gastrointestinal (GI) Absorption: Predictions indicate whether a compound is likely to be well-absorbed from the gut. Compounds similar to this compound are generally predicted to have high GI absorption. researchgate.net

Blood-Brain Barrier (BBB) Permeability: This parameter predicts whether a compound can cross into the central nervous system. The N-benzylpiperidine motif is common in CNS-active drugs, and many derivatives are predicted to be BBB-permeable. nih.gov

Cytochrome P450 (CYP) Inhibition: In silico models can predict if a compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions. researchgate.net

Predicted ADME Properties for a Representative Benzylpiperidine Analog

PropertyPredicted Value/ClassificationImplication
Molecular Weight~300 - 450 g/molGenerally compliant with Lipinski's Rule (<500). researchgate.net
LogP3.0 - 4.5Indicates good lipophilicity, compliant with Lipinski's Rule (<5). researchgate.net
Topological Polar Surface Area (TPSA)~40 - 60 ŲSuggests good oral bioavailability and cell permeability (<140 Ų). researchgate.net
Lipinski's Rule Violations0 or 1High probability of being an orally active drug. researchgate.net
GI AbsorptionHighLikely to be well-absorbed after oral administration. researchgate.net
BBB PermeantYesPotential for activity in the central nervous system. nih.gov
CYP2D6 InhibitorYes/No (Varies with structure)Potential for drug-drug interactions. researchgate.net

Metabolic Transformations and Biotransformation Pathways of 4 3 Aminopropoxy 1 Benzylpiperidine in Preclinical Systems

In Vitro Hepatic Microsomal Stability and Metabolite Identification

The stability of a compound in the presence of hepatic microsomes is a primary indicator of its susceptibility to Phase I metabolism. Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com The in vitro intrinsic clearance (CLint) determined from these assays helps predict the hepatic clearance in vivo. nih.govresearchgate.net For piperidine-containing compounds, metabolic pathways often involve N-dealkylation, ring oxidation, and hydroxylation. nih.govnih.gov

While specific experimental data for 4-(3-Aminopropoxy)-1-benzylpiperidine is not extensively published, its metabolic stability can be inferred from studies on structurally related molecules. The N-benzylpiperidine moiety is a known substrate for significant metabolic activity. nih.gov The stability assay typically involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH to initiate enzymatic reactions. evotec.comnih.gov The rate of disappearance of the parent compound is monitored over time by analytical methods like LC-MS/MS to calculate key parameters. umich.edunih.gov

Table 1: Illustrative In Vitro Hepatic Microsomal Stability of this compound Note: The following data is hypothetical and serves as a representative example based on typical findings for benzylpiperidine derivatives.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2555.4
Rat1877.0
Mouse11126.0

Metabolite identification studies run concurrently with stability assays aim to elucidate the structures of biotransformation products. Based on established metabolic pathways for similar compounds, several key metabolites of this compound can be predicted. nih.govnih.govnih.gov Major routes would likely include oxidation of the benzyl (B1604629) group and N-dealkylation.

Table 2: Potential Metabolites of this compound Identified in In Vitro Systems Note: This table presents predicted metabolites based on common biotransformation pathways for related structures.

Metabolite IDProposed Structure NameMetabolic Reaction
M14-(3-Aminopropoxy)piperidineN-Debenzylation
M24-(3-Aminopropoxy)-1-(4-hydroxybenzyl)piperidineAromatic Hydroxylation
M31-Benzyl-4-(3-aminopropoxy)piperidin-2-onePiperidine (B6355638) Ring α-Oxidation
M4Benzoic acidSide Chain Oxidation following N-Debenzylation

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450, UGT)

The biotransformation of this compound is predominantly mediated by Phase I and Phase II drug-metabolizing enzymes.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is responsible for the majority of Phase I oxidative metabolism of drugs. researchgate.net For compounds containing a 4-aminopiperidine (B84694) scaffold, CYP3A4 is often the major isoform catalyzing N-dealkylation reactions. nih.gov Therefore, the N-debenzylation of this compound to form 4-(3-Aminopropoxy)piperidine (M1) is likely driven by CYP3A4.

Aromatic hydroxylation is another common CYP-mediated reaction. The formation of 4-(3-Aminopropoxy)-1-(4-hydroxybenzyl)piperidine (M2) is a probable metabolic pathway, often catalyzed by CYP2D6, an enzyme known for its role in the metabolism of numerous centrally active agents and its polymorphic expression in humans. nih.govnih.gov Other isoforms, such as those in the CYP2C family, may also contribute to a lesser extent. dovepress.com Oxidation of the piperidine ring itself is also a known CYP-dependent pathway. nih.gov

UDP-Glucuronosyltransferases (UGT): Following the formation of hydroxylated metabolites via Phase I reactions, Phase II conjugation can occur. The hydroxyl group on the M2 metabolite (4-(3-Aminopropoxy)-1-(4-hydroxybenzyl)piperidine) provides a reactive site for glucuronidation by UGT enzymes. This process attaches a glucuronic acid moiety, increasing the metabolite's water solubility and facilitating its excretion from the body.

Preclinical Animal Model Metabolite Profiling (e.g., Rodent Liver S9 fractions)

To gain a broader understanding of metabolic pathways, preclinical animal models are essential. Rodent liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, offer a more comprehensive in vitro system than microsomes alone. Profiling metabolites in these systems helps to identify species-specific differences in drug metabolism, which is crucial for extrapolating data to humans. nih.gov

Studies on related piperidine derivatives have shown marked species differences in metabolic routes. nih.gov For instance, N-dealkylation might be the primary pathway in one species, while ring hydroxylation dominates in another. Such variations are attributable to differences in the expression levels and substrate specificities of CYP isoforms among species.

Table 3: Hypothetical Comparative Metabolite Profile in Rodent Liver S9 Fractions Note: This table provides an illustrative comparison of potential metabolite distribution, which can vary significantly between species.

Metabolite IDProposed Structure NameRelative Abundance in Rat (%)Relative Abundance in Mouse (%)
ParentThis compound3520
M14-(3-Aminopropoxy)piperidine4025
M24-(3-Aminopropoxy)-1-(4-hydroxybenzyl)piperidine1545
M2-GlucuronideGlucuronide conjugate of M258
OtherMinor/Unidentified Metabolites52

Impact of Metabolites on Receptor Interaction and Biological Activity

The pharmacological activity of a drug can be significantly altered by its metabolism. Metabolites may be inactive, possess a similar activity profile to the parent compound, or exhibit entirely new biological effects. Many benzylpiperidine derivatives are known to interact with various receptors in the central nervous system, including sigma receptors. nih.govnih.gov The sigma-1 receptor is a unique molecular chaperone protein implicated in a range of cellular functions. wikipedia.org

The predicted metabolites of this compound would have distinct structural features that could alter their interaction with biological targets:

M1 (N-Debenzylated Metabolite): The loss of the benzyl group, a bulky lipophilic moiety, would drastically change the molecule's shape and physicochemical properties. This would likely lead to a significant reduction or complete loss of affinity for the original molecular target, as the benzyl group is often a key pharmacophoric element for receptor binding.

M2 (Hydroxylated Metabolite): The introduction of a polar hydroxyl group on the benzyl ring could have varied effects. It might decrease binding affinity due to steric hindrance or altered electronics. Conversely, the hydroxyl group could form a new hydrogen bond with a residue in the receptor's binding pocket, potentially maintaining or even enhancing biological activity.

M2-Glucuronide (Conjugated Metabolite): The addition of the large, polar glucuronide group typically renders the metabolite pharmacologically inactive and primes it for rapid elimination.

Advanced Analytical Methodologies for Research on 4 3 Aminopropoxy 1 Benzylpiperidine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are central to the analytical workflow for piperidine-based compounds, providing robust means for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of 4-(3-Aminopropoxy)-1-benzylpiperidine. The development of a reliable HPLC method is a critical first step in its analytical characterization.

Method Development Considerations: The development of an effective HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection. Key considerations include the selection of the stationary phase, mobile phase composition, and detector wavelength. For piperidine (B6355638) derivatives, reversed-phase chromatography using a C18 column is a common starting point. nih.govgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govgoogle.com The pH of the aqueous phase can be crucial for controlling the retention and peak shape of amine-containing compounds like this compound.

A significant challenge in the HPLC analysis of compounds lacking a strong chromophore, such as some piperidine derivatives, is achieving adequate sensitivity with UV detection. google.com In such cases, derivatization with a UV-active reagent, like benzoyl chloride, can be employed to enhance detection. google.com

Illustrative HPLC Method Parameters: An example of a systematic approach to HPLC method development is the use of experimental design to evaluate the impact of various factors on chromatographic performance. nih.gov This can lead to a validated method suitable for routine analysis.

ParameterConditionRationale
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds. nih.gov
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtureAllows for the optimization of retention time and resolution. researchgate.net
DetectorUV-Vis Detector (e.g., at 254 nm)Commonly used for aromatic compounds, though sensitivity may vary. google.com
Flow RateTypically 1.0 mL/minStandard flow rate for analytical HPLC. nih.gov
Column TemperatureControlled, e.g., 30°CEnsures reproducibility of retention times. google.com

Once developed, the HPLC method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness for the intended application. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. escholarship.org In the context of this compound research, GC-MS is particularly valuable for studying its metabolic fate in preclinical models. Many drug metabolites are more volatile than the parent compound and can be readily analyzed by GC-MS. mdma.ch

Sample Preparation and Derivatization: For non-volatile metabolites, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatization reagents include silylating agents that replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdma.ch

Analytical Procedure: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification. rjptonline.org

ParameterTypical ConditionPurpose
ColumnCapillary column (e.g., DB-5ms)Provides high-resolution separation of complex mixtures.
Oven Temperature ProgramRamped from a low to a high temperature (e.g., 40°C to 280°C)Enables the elution of compounds with a wide range of boiling points. wjpls.org
Ionization ModeElectron Impact (EI)Generates reproducible fragmentation patterns for library matching. mdma.ch
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.

The resulting mass spectra can be compared against spectral libraries for metabolite identification. escholarship.org This untargeted approach allows for the discovery of unexpected metabolic pathways. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the unequivocal structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds. core.ac.uk Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized piperidine derivatives. derpharmachemica.comresearchgate.net

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all used to piece together the structure. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine ring, and the protons of the aminopropoxy chain.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts of these signals can help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, attached to a heteroatom).

Advanced NMR Techniques: For complex structures or to confirm assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity. core.ac.uk

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. researchgate.net

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, which is a critical piece of information for structural confirmation.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). xml-journal.netnih.gov The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would involve cleavage of the bonds in the piperidine ring and the side chain. The fragmentation of benzylpyridinium ions, a related structural motif, has been studied and can provide insights into the expected fragmentation patterns. nih.govresearchgate.net For instance, the cleavage of C-N bonds within the piperazine (B1678402) ring and between the ring and the benzyl group are common fragmentation pathways for similar compounds. xml-journal.net

Techniques for Quantification in Biological Matrices (Preclinical Research Samples)

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for preclinical pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.

Sample Preparation: Biological samples are complex matrices that require extensive cleanup before analysis to remove interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).

LC-MS/MS Analysis: The prepared sample is injected into an HPLC system for separation, and the eluent is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method allows for accurate quantification even at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method Validation

The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred approach for this purpose. bioanalysis-zone.comresearchgate.net The validation of such a bioanalytical method ensures its reliability and reproducibility for the intended application. nih.govijmspr.in While a specific validated method for this compound is not publicly available, a representative method can be detailed based on established practices for similar benzylpiperidine and piperidine derivatives. nih.govmdpi.comnih.gov

A typical LC-MS/MS method for the quantification of this compound in plasma would involve several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix, which is commonly plasma, serum, or tissue homogenate. mdpi.com Protein precipitation is a straightforward and widely used technique for sample cleanup. researchgate.net In this procedure, a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. Following centrifugation, the clear supernatant containing the analyte is collected for analysis. This method is favored for its simplicity and speed. researchgate.net

Chromatographic Separation: The separation of this compound from endogenous matrix components is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly employed for the separation of such compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp peak shapes.

Mass Spectrometric Detection: The detection and quantification of the analyte are performed using a tandem mass spectrometer, which offers high selectivity and sensitivity. rsc.org The instrument is typically operated in the positive electrospray ionization (ESI+) mode. The detection is carried out in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of the analyte, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high specificity and minimizes interference from other compounds in the matrix.

Method Validation Parameters: A comprehensive validation of the bioanalytical method is performed according to regulatory guidelines to ensure its accuracy, precision, and reliability. ijper.org The key validation parameters are summarized in the table below, with representative acceptable criteria based on methods for analogous compounds. nih.govnih.govnih.gov

Validation ParameterDescriptionRepresentative Acceptance Criteria
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte. Established by a calibration curve.Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision (RSD) ≤ 20%
AccuracyThe closeness of the measured concentration to the true concentration. Assessed using quality control (QC) samples at different concentration levels.Within ±15% of the nominal concentration (±20% for LLOQ)
PrecisionThe degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. Evaluated as intra-day and inter-day precision.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Matrix EffectThe effect of co-eluting, undetected matrix components on the ionization of the analyte.RSD of the ratio of analyte response in the presence and absence of matrix should be ≤ 15%
RecoveryThe efficiency of the extraction procedure.Consistent and reproducible across the concentration range
StabilityThe chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).Concentration deviation within ±15% of the initial concentration

Radioligand Binding Assay Methodologies

Principle of the Assay: The assay measures the ability of the test compound, this compound, to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by the test compound is concentration-dependent, and from this competition curve, the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the affinity of the compound for the receptor. scienceopen.comucl.ac.uk

Methodology: A typical radioligand binding assay for assessing the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors would involve the following steps:

Receptor Preparation: The source of the receptors is typically a homogenate of a tissue known to express the target receptors, such as guinea pig or rat brain or liver tissue. nih.govnih.gov The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation containing the receptors. The protein concentration of the membrane preparation is determined to ensure consistency across experiments.

Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound). For sigma-1 receptor binding, a commonly used radioligand is ³H-pentazocine. nih.govnih.gov For sigma-2 receptor binding, [³H]-DTG (1,3-di-o-tolylguanidine) is often used in the presence of a masking agent for sigma-1 receptors to ensure selective binding. nih.gov

Separation of Bound and Free Radioligand: After incubation to reach equilibrium, the bound radioligand must be separated from the free radioligand in the solution. This is typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated as the difference between the total binding (in the absence of a competing ligand) and the non-specific binding (in the presence of a high concentration of an unlabeled ligand). The IC₅₀ value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Representative Data and Interpretation: The results of a radioligand binding assay are typically presented as Ki values. A lower Ki value indicates a higher binding affinity of the compound for the receptor. The selectivity of the compound for different receptors can be assessed by comparing the Ki values.

The following table presents hypothetical, yet plausible, binding affinity data for this compound at sigma-1 and sigma-2 receptors, based on data for structurally related compounds. nih.govnih.gov

ReceptorRadioligandKi (nM)Selectivity (σ₂/σ₁)
Sigma-1 (σ₁)³H-Pentazocine15.225.8
Sigma-2 (σ₂)[³H]-DTG392.5

This hypothetical data suggests that this compound has a high affinity for the sigma-1 receptor and a lower affinity for the sigma-2 receptor, indicating a degree of selectivity for the sigma-1 subtype. Such data is critical in the early stages of drug discovery for characterizing the pharmacological profile of a new chemical entity. ijnrd.orgresearchgate.net

Formulation and Delivery Strategies for Preclinical Research on 4 3 Aminopropoxy 1 Benzylpiperidine

Enhancement of Solubility and Stability for In Vitro and In Vivo Studies

The aqueous solubility of a compound is a critical factor that influences its absorption and bioavailability. nih.gov Many NCEs exhibit poor water solubility, necessitating specific strategies to enable their use in biological assays and animal models. globalresearchonline.net

Solubility Enhancement:

The structure of 4-(3-Aminopropoxy)-1-benzylpiperidine, containing an amine group, suggests it is likely a weak base. This characteristic is often leveraged to improve solubility.

pH Adjustment: For weakly basic compounds, solubility can be significantly increased by lowering the pH of the vehicle. By creating an acidic environment (e.g., pH 3-5), the amine group becomes protonated, forming a more soluble salt. nih.govglobalresearchonline.net This is a common and straightforward initial approach for parenteral and oral formulations. globalresearchonline.net

Co-solvents: When pH adjustment is insufficient or undesirable, the use of co-solvents is a widely adopted technique. globalresearchonline.net This involves blending water with miscible organic solvents in which the compound has higher solubility. Common co-solvents for preclinical research include polyethylene glycol 300 (PEG 300), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). globalresearchonline.net The goal is to create a solution that remains stable upon dilution in aqueous physiological fluids.

Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that have enhanced aqueous solubility. nih.gov This method can improve solubility without altering the chemical structure of the compound.

Particle Size Reduction: For compounds that remain difficult to solubilize, reducing the particle size can enhance the dissolution rate by increasing the surface area-to-volume ratio. nih.gov Techniques like micronization and the creation of nanosuspensions are employed to achieve this. nih.govascendiacdmo.com

Stability Enhancement:

Ensuring the chemical integrity of this compound in a formulation is crucial for accurate study results. Stability assessments would investigate its susceptibility to degradation via hydrolysis, oxidation, and photolysis. Based on these findings, strategies such as the use of antioxidants, protection from light, and storage at controlled temperatures would be implemented. For amine-containing compounds, oxidative degradation can be a concern, which may be mitigated by formulation with nitrogen purging or the inclusion of antioxidants.

Interactive Data Table: Illustrative Solubility of this compound in Various Preclinical Vehicles

This table presents hypothetical data to illustrate how the solubility of a compound like this compound might be improved using different formulation vehicles. Actual values would need to be determined experimentally.

VehiclepHAchieved Concentration (mg/mL)Remarks
Water7.0< 0.1Poor intrinsic aqueous solubility.
0.9% Saline6.5< 0.1Not suitable for solution-based dosing without solubilizing agents.
0.1 N HCl1.0> 50High solubility due to salt formation. Potential for tissue irritation.
20% PEG 300 in Water7.05Moderate solubility enhancement via co-solvency.
10% Solutol HS 15 in Water6.810Significant improvement using a non-ionic solubilizing agent.
5% Hydroxypropyl β-Cyclodextrin in Water7.08Solubility enhanced through inclusion complexation.

Development of Research Formulations for Animal Administration

The primary goal of developing research formulations is to ensure consistent and accurate dosing in animal models for pharmacokinetic (PK) and toxicology studies. The choice of formulation depends on the compound's properties, the intended route of administration, and the animal species being used. gadconsulting.comcrystalpharmatech.com

Solutions: Whenever achievable, a homogenous aqueous solution is the preferred formulation for preclinical studies, particularly for intravenous administration. gadconsulting.com This ensures uniform dosing and immediate bioavailability. For this compound, this would likely be achieved using pH adjustment or co-solvent systems as described previously.

Suspensions: If the required dose cannot be achieved in a solution at a suitable volume, a suspension is developed. This involves dispersing the solid drug particles in an aqueous vehicle. Key considerations for a good suspension include controlling the particle size of the active pharmaceutical ingredient (API), using wetting agents (e.g., polysorbates) to ensure proper dispersion, and adding viscosity-modifying agents (e.g., methylcellulose) to prevent rapid settling of particles. This ensures dose uniformity upon administration, which is typically done via oral gavage.

Vehicle Selection: The chosen vehicle must be well-tolerated by the animal species at the intended dose volume and route. gadconsulting.comresearchgate.net A database of commonly used and tolerated vehicles is often consulted to guide selection. gadconsulting.com The vehicle should not interfere with the absorption or biological activity of the test compound.

Interactive Data Table: Example Preclinical Formulations for this compound

This table provides hypothetical examples of formulations for different routes of administration in a preclinical setting. The exact composition would be optimized based on experimental data.

Formulation TypeRoute of AdministrationComponentPurpose
Aqueous Solution Intravenous (IV)This compoundActive Pharmaceutical Ingredient (API)
0.1 M Citrate BufferSolubilizing Agent / pH Adjustment (to ~pH 4.0)
Sodium ChlorideIsotonicity Agent
Water for InjectionVehicle
Suspension Oral (PO) GavageThis compound (micronized)Active Pharmaceutical Ingredient (API)
0.5% Methylcellulose in WaterSuspending / Viscosity Agent
0.1% Polysorbate 80Wetting Agent
Purified WaterVehicle

Exploratory Encapsulation and Nanocarrier Approaches for Targeted Delivery (Preclinical)

For compounds intended for specific targets, such as the central nervous system (CNS), or for those with challenging pharmacokinetic profiles, advanced delivery systems are often explored preclinically. nih.govnih.gov Piperidine-containing structures are found in many CNS-active drugs, making targeted delivery across the blood-brain barrier (BBB) a relevant goal. mdpi.comsciopen.comdovepress.comwikipedia.org Nanocarrier systems can improve bioavailability, modify release profiles, and enhance drug accumulation at the target site. nih.gov

Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.govresearchgate.net For a compound like this compound, which has both hydrophobic (benzylpiperidine) and hydrophilic (aminopropoxy) moieties, liposomal encapsulation could be an effective strategy. Liposomes can protect the drug from degradation, prolong its circulation time, and potentially facilitate transport across biological barriers like the BBB. nih.govnih.govcreative-biolabs.com

Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to formulate nanoparticles that encapsulate the drug. nih.govmdpi.com These systems are highly valued for their ability to provide sustained release of the encapsulated compound, which can reduce dosing frequency and maintain therapeutic concentrations over an extended period. mdpi.com The surface of these nanoparticles can also be functionalized with specific ligands to actively target them to desired tissues or cells. nih.gov

These advanced formulations allow researchers to investigate whether delivery modifications can enhance the therapeutic potential or overcome limitations of the compound itself.

Interactive Data Table: Hypothetical Characteristics of Nanocarrier Formulations

This table shows representative data for preclinical nanocarrier formulations. These parameters are critical for characterizing the system's potential for in vivo performance.

ParameterLiposomal FormulationPolymeric Nanoparticle (PLGA) Formulation
Particle Size (nm) 100 - 150 nm150 - 250 nm
Polydispersity Index (PDI) < 0.2< 0.25
Encapsulation Efficiency (%) 40 - 60%65 - 85%
Drug Loading (%) 1 - 5%5 - 10%
Release Profile Biphasic (initial burst followed by slower release)Sustained release over several days

Future Directions and Emerging Research Avenues for 4 3 Aminopropoxy 1 Benzylpiperidine

Exploration of Novel Biological Targets Beyond Initial Hypotheses

While initial research may focus on a specific biological target, the inherent structural motifs of 4-(3-aminopropoxy)-1-benzylpiperidine and related N-benzylpiperidine analogs suggest potential interactions with a broader range of physiological targets. The benzylpiperidine core is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes.

Future research should systematically explore a diverse panel of biological targets. For instance, derivatives of 4-benzylpiperidine (B145979) have been shown to act as monoamine releasing agents with selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.org Furthermore, the broader class of piperidine (B6355638) derivatives has been investigated for a wide array of pharmacological applications, indicating a rich landscape of potential targets. mdpi.com Research into analogs has identified activity at sigma receptors, which are implicated in neurological disorders and cancer. nih.govcsic.es Specifically, certain N-benzylpiperidine analogs have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. nih.govnih.gov Other studies have explored derivatives as dopamine D2 receptor ligands and serotonin (B10506) receptor (5-HT7) ligands. mdpi.com A systematic screening of this compound against targets like G-protein coupled receptors (GPCRs), ion channels, and various enzymes could uncover entirely new therapeutic applications beyond its originally hypothesized function.

Table 1: Investigated Biological Targets for Benzylpiperidine Derivatives

Biological Target Therapeutic Area Reference
Sigma Receptors (σ1 and σ2) Neuropathic Pain, Cancer, Neurological Disorders nih.govcsic.es
Acetylcholinesterase (AChE) Alzheimer's Disease nih.govnih.govnih.gov
Butyrylcholinesterase (BuChE) Alzheimer's Disease csic.esnih.gov
Monoamine Transporters (DAT, NET, SERT) Depression, Neurological Disorders wikipedia.orgnih.gov
Dopamine D2 Receptor Schizophrenia, Parkinson's Disease mdpi.com
Histone Deacetylase (HDAC) Alzheimer's Disease, Cancer nih.gov
β-Secretase-1 (BACE-1) Alzheimer's Disease nih.gov

Design and Synthesis of Prodrugs and Bioprecursors for Research Applications

To enhance the utility of this compound as a research tool and potential therapeutic, the design of prodrugs and bioprecursors is a promising avenue. A prodrug is an inactive or less active compound that is metabolized into the active parent drug in vivo. slideshare.net This approach can be used to overcome limitations in properties such as solubility, permeability, or site-specific delivery. researchgate.net

A bioprecursor prodrug is a specific type that is converted to the active drug via metabolic reactions like oxidation or reduction. slideshare.net For this compound, several strategies could be employed. The primary amine of the aminopropoxy chain could be temporarily masked with a biocompatible group that is enzymatically cleaved in vivo to release the active compound. This could improve its pharmacokinetic profile or allow for targeted release in specific tissues. Similarly, modifications to the benzyl (B1604629) group or the piperidine nitrogen could be explored to create bioprecursors that are activated by specific metabolic enzymes, such as cytochrome P450s. The development of such prodrugs would be invaluable for preclinical studies, enabling better control over exposure and distribution of the active compound. researchgate.net

Application in Polypharmacology and Multi-Target Ligand Design

The complexity of many diseases, particularly chronic conditions like neurodegenerative disorders, often involves multiple pathological pathways. Polypharmacology, the concept of designing single molecules that can modulate multiple biological targets, has emerged as a powerful strategy to achieve enhanced therapeutic efficacy and potentially reduce side effects. nih.govnih.gov

The N-benzylpiperidine scaffold is exceptionally well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov Research has already demonstrated the successful design of N-benzylpiperidine derivatives that dually inhibit acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), or AChE and butyrylcholinesterase (BuChE), both relevant target combinations for Alzheimer's disease. nih.govnih.gov Another study successfully created dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov

Future work on this compound could rationally integrate pharmacophore elements from known ligands of different targets into its structure. For example, by modifying the benzyl moiety or the propoxy linker, it may be possible to design a molecule that not only interacts with its primary target but also modulates a secondary, synergistic target. This approach could lead to the development of novel therapeutics with superior efficacy for complex multifactorial diseases. uthscsa.edu

Table 2: Examples of Multi-Target N-Benzylpiperidine Derivatives

Compound Series Targets Intended Disease Reference
N-benzylpiperidine analogs AChE and BACE-1 Alzheimer's Disease nih.gov
N-benzyl-piperidine derivatives (4a-d) AChE and BuChE Alzheimer's Disease nih.gov
N-benzyl piperidine derivatives (d5, d10) HDAC and AChE Alzheimer's Disease nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. emanresearch.org These computational tools can be applied to accelerate the optimization of lead compounds like this compound.

Furthermore, generative AI models can design entirely new molecules de novo based on desired properties, using the this compound scaffold as a starting point. americaspg.com AI can also be used to predict reaction conditions for synthesis, optimize pharmacokinetic properties, and predict potential off-target effects. beilstein-journals.orgnih.gov Integrating AI and ML into the research workflow will enable a more rapid and data-driven approach to exploring the chemical space around this compound and identifying derivatives with improved therapeutic profiles. emanresearch.org

Q & A

Q. What are the recommended safety protocols for handling 4-(3-Aminopropoxy)-1-benzylpiperidine in laboratory settings?

  • Methodological Answer : Safety protocols should include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . In case of exposure:
  • Eye Contact : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Inhalation/Ingestion : Seek immediate medical attention and provide Safety Data Sheet (SDS) to physicians .
    Always work in a fume hood with adequate ventilation to minimize inhalation risks .

Q. What synthetic routes are available for the preparation of this compound?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example:
  • React 1-benzylpiperidin-4-ol with 3-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
    Yields typically range from 40% to 70%, depending on reaction optimization .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended) . Monitor stability under storage conditions (e.g., –20°C in argon atmosphere) via periodic NMR or LC-MS to detect decomposition products like benzyl alcohol or piperidine derivatives .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables:
  • Factors : Reaction temperature (60°C vs. 80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) .
  • Response Variables : Yield, purity, and reaction time.
    Analyze interactions using ANOVA to identify significant factors. For instance, higher temperatures in DMF may improve yield but reduce selectivity due to side reactions .

Q. What strategies resolve contradictions in toxicological data for this compound?

  • Methodological Answer : Conflicting data (e.g., "no known hazards" vs. "potential skin/eye irritation" ) require:
  • Literature Review : Cross-reference PubChem, ECHA, and peer-reviewed studies for consensus .
  • In Vitro Assays : Conduct MTT assays on human keratinocyte (HaCaT) cells to quantify cytotoxicity .
  • Comparative Analysis : Validate findings against structurally similar compounds (e.g., 4-benzylpiperidine derivatives) with established toxicity profiles .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to calculate logP (partition coefficient) and aqueous solubility . Density Functional Theory (DFT) models (e.g., Gaussian 16) predict vibrational spectra (IR/Raman) to compare with experimental data . AI-driven platforms like COMSOL Multiphysics optimize reaction pathways by simulating activation energies and transition states .

Q. What advanced spectroscopic techniques elucidate the conformational dynamics of this compound?

  • Methodological Answer : Employ Nuclear Overhauser Effect Spectroscopy (NOESY) to study intramolecular interactions between the benzyl and aminopropoxy groups . Dynamic NMR at variable temperatures (e.g., –50°C to 50°C) reveals rotational barriers around the piperidine ring .

Data Analysis and Methodological Frameworks

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Use a quasi-experimental design :
  • Independent Variable : Substituents on the piperidine ring (e.g., nitro, carboxylate groups) .
  • Dependent Variables : Bioactivity (e.g., IC₅₀ in enzyme inhibition assays).
    Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What statistical methods validate reproducibility in synthetic batches of this compound?

  • Methodological Answer : Perform inter-batch analysis using a control chart to monitor yield and purity across ≥3 independent syntheses . Calculate relative standard deviation (RSD) for critical parameters; RSD <5% indicates high reproducibility .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when handling this compound in interdisciplinary studies?

  • Methodological Answer :
    Follow institutional guidelines for hazardous chemical disposal . Document all safety protocols and toxicity data in research ethics committee submissions . Collaborate with toxicologists to design animal studies (if applicable) under OECD Test Guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.